molecular formula C21H24N2O3 B2503514 N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-ethoxybenzamide CAS No. 2034301-25-0

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-ethoxybenzamide

Cat. No. B2503514
CAS RN: 2034301-25-0
M. Wt: 352.434
InChI Key: NNYXCASKMIVYQY-UHFFFAOYSA-N
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Description

The compound N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-ethoxybenzamide is a derivative of benzamide, which is a class of compounds known for their diverse pharmacological activities. Benzamide derivatives are often explored for their potential therapeutic applications, including their use as prokinetic agents, anti-emetic compounds, and receptor ligands .

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves the modification of existing structures to enhance their pharmacological profile. For instance, novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives were synthesized by modifying the structure of metoclopramide, leading to compounds with balanced gastrointestinal prokinetic and antiemetic activities . Similarly, the synthesis of radio-labeled benzamide derivatives for potential use in imaging studies has been reported, indicating the versatility of these compounds in various applications .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial in determining their affinity and selectivity towards various receptors. For example, modifications to the amide bond and alkyl chain in N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide affected its dopamine D(4) receptor affinity . Additionally, density functional method (DFT) studies on related compounds have provided insights into their geometrical structures and vibrational frequencies, which are important for understanding their interactions with biological targets .

Chemical Reactions Analysis

Benzamide derivatives undergo various chemical reactions during their synthesis and metabolism. The preparation of radio-labeled compounds involves multiple steps, including radiofluorination and coupling reactions . Moreover, the biotransformation of benzamide derivatives has been studied, revealing the formation of metabolites through processes such as dealkylation and oxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. Analytical characterization techniques, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and Fourier transform infrared spectroscopy (FTIR), are employed to elucidate these properties and confirm the identity of the compounds . These properties are essential for the development of benzamide derivatives as therapeutic agents or diagnostic tools.

Scientific Research Applications

Gastrointestinal Prokinetic Activity

One notable application of benzamide derivatives is in the development of gastrointestinal prokinetic agents. Sakaguchi et al. (1992) synthesized novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, finding that some exhibited balanced gastrointestinal prokinetic and antiemetic activities. Such compounds could offer insights into the potential use of N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-4-ethoxybenzamide in similar therapeutic contexts (Sakaguchi et al., 1992).

Dopamine Receptor Imaging Agents

Murphy et al. (1990) investigated iodobenzamide analogues, including those with benzofuran derivatives, for their potential as CNS D-2 dopamine receptor imaging agents. The specific binding and in vivo biodistribution of these compounds suggest their utility in imaging CNS dopamine receptors, indicating a possible research direction for this compound in neurological studies (Murphy et al., 1990).

Metabolic Profiling

Šuláková et al. (2021) explored the metabolism of N-Benzylphenethylamines (NBOMes), revealing pathways like O-demethylation and hydroxylation. Understanding the metabolic fate of similar compounds can provide valuable information for assessing the pharmacokinetics and toxicological profile of this compound, guiding its potential medical or diagnostic applications (Šuláková et al., 2021).

Antitumor Agents

Pieters et al. (1999) synthesized dihydrobenzofuran lignans with potential antitumor activity, demonstrating the inhibition of tubulin polymerization. Research into compounds like this compound could explore similar anticancer properties, particularly in the development of new antimitotic agents (Pieters et al., 1999).

properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-4-25-17-11-9-15(10-12-17)21(24)22-14-18(23(2)3)20-13-16-7-5-6-8-19(16)26-20/h5-13,18H,4,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYXCASKMIVYQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC3=CC=CC=C3O2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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